DCAF1 binder 2

Structural Biology Targeted Protein Degradation PROTAC Design

DCAF1 binder 2 is a structure-validated DCAF1 WDR domain ligand (PDB ID: 8OG7, 2.64 Å) with a confirmed solvent-exposed primary amine exit vector essential for PROTAC linker conjugation. With an SPR binding affinity KD of 490 ± 90 nM, it serves as a reliable reference compound for SAR campaigns, biophysical assay development (SPR, thermal shift, TR-FRET), and cellular target engagement studies (CETSA, NanoBRET). Its co-crystal structure enables computational ternary complex modeling before synthesis, reducing development risk. Select this specific binder to ensure reproducible TPD research outcomes.

Molecular Formula C25H32N6O
Molecular Weight 432.6 g/mol
Cat. No. B12388218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDCAF1 binder 2
Molecular FormulaC25H32N6O
Molecular Weight432.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC3=C(C=C2)C(=NC(=N3)C4(CC4)C5=CC=C(C=C5)OC)NCCN
InChIInChI=1S/C25H32N6O/c1-30-13-15-31(16-14-30)19-5-8-21-22(17-19)28-24(29-23(21)27-12-11-26)25(9-10-25)18-3-6-20(32-2)7-4-18/h3-8,17H,9-16,26H2,1-2H3,(H,27,28,29)
InChIKeyXTLPTSDXAUSHCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DCAF1 Binder 2: A Structurally Validated Small Molecule Ligand for DCAF1 WD40 Domain


DCAF1 binder 2 is a synthetic small molecule ligand that targets the WD40 repeat (WDR) domain of DCAF1 (DDB1 and CUL4-associated factor 1), a substrate receptor of the CRL4 E3 ubiquitin ligase complex [1]. The compound has been co-crystallized with the DCAF1 WDR domain (PDB ID: 8OG7) at 2.64 Å resolution, providing definitive structural confirmation of its binding mode within the central donut hole pocket [2]. Its chemical structure is defined as N'-[2-[1-(4-methoxyphenyl)cyclopropyl]-7-(4-methylpiperazin-1-yl)quinazolin-4-yl]ethane-1,2-diamine (C25H32N6O, MW 432.6 g/mol) [3]. This compound serves as a foundational tool for DCAF1-based targeted protein degradation (TPD) research and PROTAC development [4].

Why DCAF1 Binder 2 Cannot Be Interchanged with Other DCAF1 Ligands


DCAF1 ligands exhibit distinct binding modes, affinity profiles, and exit vector geometries that critically impact their utility in bifunctional degrader design. The co-crystal structure of DCAF1 binder 2 (compound 2) reveals a unique orientation of its solvent-exposed amine group, which serves as a specific exit vector for linker attachment in PROTAC development [1]. This structural feature is not conserved across all DCAF1 binders; for instance, OICR-8268 and OICR-41103 occupy the same central pocket but present different exit trajectories and chemical handles for conjugation . Moreover, binding affinity (KD) and cellular target engagement (EC50) vary significantly among DCAF1 ligands, meaning that substituting one ligand for another can drastically alter degrader potency, selectivity, and ternary complex formation efficiency [2]. Therefore, selecting a specific DCAF1 binder based on its validated structural and biophysical parameters is essential for reproducible TPD research outcomes.

DCAF1 Binder 2: Quantitative Differentiation Evidence vs. Related DCAF1 Ligands


Structural Validation: Co-Crystal Structure with DCAF1 WD40 Domain at 2.64 Å Resolution

DCAF1 binder 2 (compound 2) has a high-resolution co-crystal structure (PDB ID: 8OG7) with the DCAF1 WD40 domain, confirming its binding pose and exit vector orientation [1]. In contrast, many early DCAF1 ligands, such as OICR-8268, were reported without publicly available co-crystal structures at the time of their initial disclosure, limiting rational design efforts .

Structural Biology Targeted Protein Degradation PROTAC Design

Binding Affinity: SPR KD of 490 nM for DCAF1 Binder 2

DCAF1 binder 2 exhibits a binding affinity (KD) of 490 ± 90 nM for the DCAF1 WD40 domain as measured by surface plasmon resonance (SPR) . This affinity is approximately 13-fold weaker than the more optimized DCAF1 ligand OICR-8268 (KD = 38 nM) , but DCAF1 binder 2 represents an earlier-stage tool compound with a validated exit vector, making it suitable for initial degrader feasibility studies.

Biophysics Binding Affinity Surface Plasmon Resonance

Exit Vector Geometry: Solvent-Exposed Amine Enables PROTAC Conjugation

The co-crystal structure of DCAF1 binder 2 reveals that its ethane-1,2-diamine moiety projects into the solvent channel, providing a clear exit vector for linker attachment without disrupting key binding interactions [1]. This feature is explicitly noted as enabling 'DCAF1-based bifunctional degrader exploration' [2]. In comparison, some DCAF1 ligands, such as the endogenous Vpr-derived peptide, lack a synthetically tractable exit vector for small-molecule PROTAC assembly [3].

PROTAC Exit Vector Linker Chemistry

Recommended Research Applications for DCAF1 Binder 2 Based on Verified Evidence


Structure-Guided PROTAC Design Feasibility Studies

DCAF1 binder 2 is optimally suited for initial feasibility studies in DCAF1-based PROTAC development. Its co-crystal structure (PDB 8OG7) provides atomic-level detail of the binding pose and confirms a solvent-exposed primary amine as a viable exit vector for linker attachment [1]. Researchers can use this structural information to computationally model ternary complex formation with various target protein ligands, prioritizing linker lengths and geometries before committing to synthesis [2].

Benchmarking and SAR Reference for Novel DCAF1 Ligands

With a validated SPR binding affinity (KD = 490 ± 90 nM) [1], DCAF1 binder 2 serves as a reliable reference compound for screening and characterizing new DCAF1 ligands. Its moderate affinity allows for clear differentiation of improved binders in biochemical and biophysical assays, establishing a baseline for structure-activity relationship (SAR) campaigns [2].

Biophysical Assay Development and Validation

The compound's well-defined binding mode and availability of a high-resolution co-crystal structure make DCAF1 binder 2 an ideal tool for developing and validating biophysical assays such as surface plasmon resonance (SPR), thermal shift assays, and TR-FRET displacement assays [1]. Its use ensures assay robustness and enables accurate quantification of binding parameters for novel DCAF1-targeting molecules [2].

Target Engagement Studies in Cellular Models

As a small molecule with demonstrated binding to the DCAF1 WD40 domain, DCAF1 binder 2 can be employed in cellular target engagement studies, including cellular thermal shift assays (CETSA) or NanoBRET target engagement assays, to confirm intracellular binding of DCAF1 [1]. This application is particularly valuable for validating DCAF1 as a tractable target in specific disease-relevant cell lines [2].

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